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molecular formula C14H20O4 B8432574 3,5-Dihydroxyadamantan-1-yl Methacrylate

3,5-Dihydroxyadamantan-1-yl Methacrylate

Cat. No. B8432574
M. Wt: 252.31 g/mol
InChI Key: HFLCKUMNXPOLSN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06391520B1

Procedure details

10 mmol of 1,3,5-adamantanetriol, 10 mmol of triethylamine, and 40 ml of tetrahydrofuran were mixed, and 10 mmol of methacrylic acid chloride was added dropwise to the mixture for about 30 minutes. After completion of the dropwise addition, the mixture was stirred at room temperature for 24 hours. After the reaction had been completed, to the reaction mixture was added water, followed by purification by column chromatography to give 1-methacryloyloxy-3,5-dihydroxyadamantane.
Quantity
10 mmol
Type
reactant
Reaction Step One
Quantity
10 mmol
Type
reactant
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step One
Quantity
10 mmol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]12([OH:13])[CH2:10][C:5]3([OH:11])[CH2:6][CH:7]([CH2:9][C:3]([OH:12])([CH2:4]3)[CH2:2]1)[CH2:8]2.C(N(CC)CC)C.O1CCCC1.[C:26](Cl)(=[O:30])[C:27]([CH3:29])=[CH2:28]>O>[C:26]([O:13][C:1]12[CH2:10][C:5]3([OH:11])[CH2:6][CH:7]([CH2:9][C:3]([OH:12])([CH2:4]3)[CH2:2]1)[CH2:8]2)(=[O:30])[C:27]([CH3:29])=[CH2:28]

Inputs

Step One
Name
Quantity
10 mmol
Type
reactant
Smiles
C12(CC3(CC(CC(C1)C3)(C2)O)O)O
Name
Quantity
10 mmol
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
40 mL
Type
reactant
Smiles
O1CCCC1
Step Two
Name
Quantity
10 mmol
Type
reactant
Smiles
C(C(=C)C)(=O)Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at room temperature for 24 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
After completion of the dropwise addition
CUSTOM
Type
CUSTOM
Details
followed by purification by column chromatography

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
product
Smiles
C(C(=C)C)(=O)OC12CC3(CC(CC(C1)C3)(C2)O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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